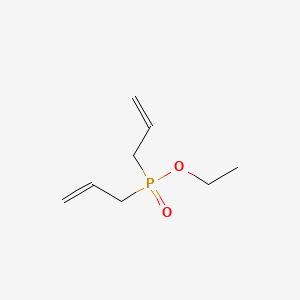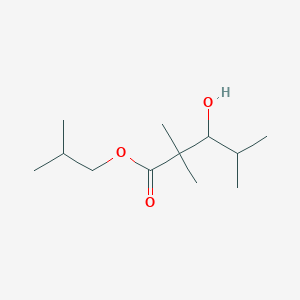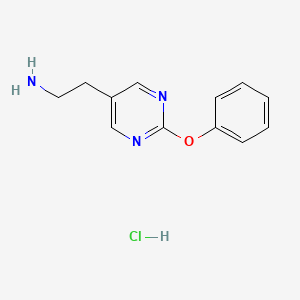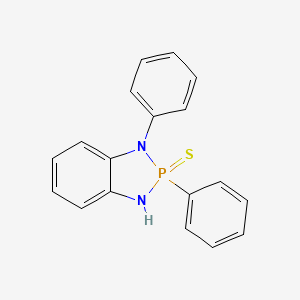![molecular formula C31H32N4O4 B14168405 1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] CAS No. 95238-54-3](/img/structure/B14168405.png)
1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanediyldibenzene core with two 3-(4-ethoxyphenyl)urea groups attached, making it a bis-urea derivative. The presence of ethoxyphenyl groups enhances its chemical reactivity and potential for forming hydrogen bonds, which is crucial for its applications in catalysis and material science.
Vorbereitungsmethoden
The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] typically involves a multi-step process. One common method starts with the reaction of methanediyldibenzene with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and consistency in large-scale production.
Analyse Chemischer Reaktionen
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.
Substitution: The ethoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various oxidized, reduced, or substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that can be used in catalysis and material science.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and designing new drugs.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] exerts its effects is primarily through its ability to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in catalysis and material science. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions, proteins, and other organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] include other bis-urea derivatives such as:
- 1,1’-(Ethane-1,2-diyl)bis[3-phenylthiourea]
- 1,1’-(Propane-1,3-diyl)bis[3-phenylthiourea]
- 1,1’-(Butane-1,4-diyl)bis[3-phenylthiourea]
These compounds share a similar bis-urea structure but differ in the length and type of the central alkyl chain and the nature of the substituents on the urea groups
Eigenschaften
CAS-Nummer |
95238-54-3 |
|---|---|
Molekularformel |
C31H32N4O4 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-3-[4-[[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C31H32N4O4/c1-3-38-28-17-13-26(14-18-28)34-30(36)32-24-9-5-22(6-10-24)21-23-7-11-25(12-8-23)33-31(37)35-27-15-19-29(20-16-27)39-4-2/h5-20H,3-4,21H2,1-2H3,(H2,32,34,36)(H2,33,35,37) |
InChI-Schlüssel |
CHAGDSUGZPDLHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)

![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)





